 
            | REACTION_SMILES | [C:1]([CH2:2][C:3](=[O:4])[O:5][CH2:6][CH3:7])(=[O:8])[O:9][CH2:10][CH3:11].[CH3:22][C:23]([O:24][C:25](=[O:26])[CH3:27])=[O:28].[CH:12]([O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])[O:19][CH2:20][CH3:21]>>[C:1]([C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])=[CH:12][O:13][CH2:14][CH3:15])(=[O:8])[O:9][CH2:10][CH3:11] | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCOC(=O)CC(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(=O)OC(C)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CCOC(OCC)OCC                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CCOC=C(C(=O)OCC)C(=O)OCC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |